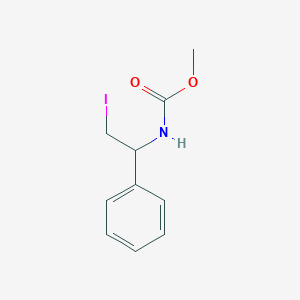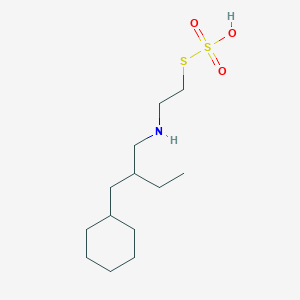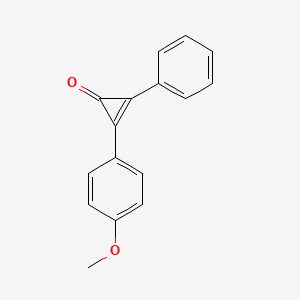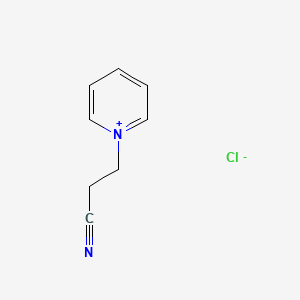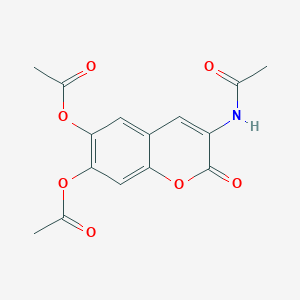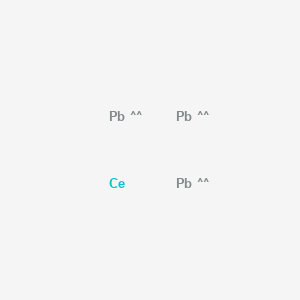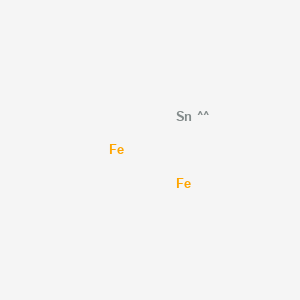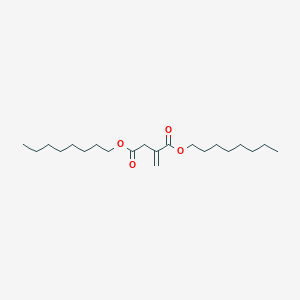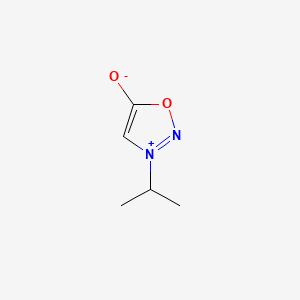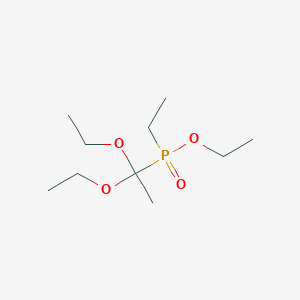
Butan-1-ol--N,N-diethylethanamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hydrogenation of Crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene to produce butan-1-ol.
Hydrogenation of n-Butyraldehyde: This method involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene.
Industrial Production Methods
The industrial production of butan-1-ol–N,N-diethylethanamine (1/1) typically involves the combination of butan-1-ol and N,N-diethylethanamine in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired compound. The process may also involve the use of catalysts to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Reduction: N,N-diethylethanamine can undergo reduction reactions to form secondary or primary amines.
Substitution: Both butan-1-ol and N,N-diethylethanamine can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, and nitric acid are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Catalysts: Copper, cobalt, and rhodium catalysts are commonly used in hydrogenation reactions.
Major Products Formed
Oxidation of Butan-1-ol: Butanal, butanoic acid.
Reduction of N,N-diethylethanamine: Secondary and primary amines.
Substitution Reactions: Butyl halides, alkylated amines.
科学研究应用
Butan-1-ol–N,N-diethylethanamine (1/1) has several applications in scientific research:
作用机制
The mechanism of action of butan-1-ol–N,N-diethylethanamine (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activities and functions. In chemical reactions, it can act as a nucleophile or electrophile, participating in various reaction mechanisms .
相似化合物的比较
Butan-1-ol–N,N-diethylethanamine (1/1) can be compared with other similar compounds, such as:
Butan-1-ol: A primary alcohol with similar chemical properties but different reactivity and applications.
N,N-diethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
Butan-2-ol: An isomer of butan-1-ol with different chemical properties and reactivity.
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity and applications.
The uniqueness of butan-1-ol–N,N-diethylethanamine (1/1) lies in its combination of a primary alcohol and a tertiary amine, which gives it distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
13624-65-2 |
|---|---|
分子式 |
C10H25NO |
分子量 |
175.31 g/mol |
IUPAC 名称 |
butan-1-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H10O/c1-4-7(5-2)6-3;1-2-3-4-5/h4-6H2,1-3H3;5H,2-4H2,1H3 |
InChI 键 |
NNAUWMCFEUEAEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCO.CCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


